molecular formula C19H16FN3O5 B11508086 (5E)-5-{[(3,5-dimethoxyphenyl)amino]methylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{[(3,5-dimethoxyphenyl)amino]methylidene}-1-(2-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11508086
M. Wt: 385.3 g/mol
InChI Key: WVALNNIVFVUOKM-UHFFFAOYSA-N
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Description

The compound (5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazinane ring, a fluorophenyl group, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the formation of the diazinane ring and the introduction of the fluorophenyl and dimethoxyphenyl groups. Common synthetic routes may include:

    Formation of the Diazinane Ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step may involve a substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Dimethoxyphenyl Group: This can be done through a coupling reaction, often using a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but catalysts and solvents play a crucial role.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

(5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
  • Organochlorine Compounds
  • Dichloroanilines

Uniqueness

(5Z)-5-{[(3,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-1-(2-FLUOROPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16FN3O5

Molecular Weight

385.3 g/mol

IUPAC Name

5-[(3,5-dimethoxyphenyl)iminomethyl]-1-(2-fluorophenyl)-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C19H16FN3O5/c1-27-12-7-11(8-13(9-12)28-2)21-10-14-17(24)22-19(26)23(18(14)25)16-6-4-3-5-15(16)20/h3-10,25H,1-2H3,(H,22,24,26)

InChI Key

WVALNNIVFVUOKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3F)O)OC

Origin of Product

United States

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